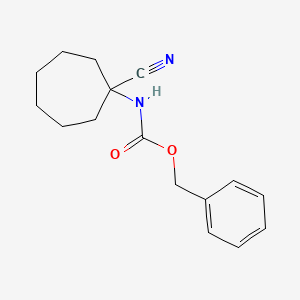

Benzyl N-(1-cyanocycloheptyl)carbamate

CAS No.: 1352999-92-8

Cat. No.: VC11694066

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352999-92-8 |

|---|---|

| Molecular Formula | C16H20N2O2 |

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | benzyl N-(1-cyanocycloheptyl)carbamate |

| Standard InChI | InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19) |

| Standard InChI Key | OTVNCXWIBNQUCA-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Benzyl N-(1-cyanocycloheptyl)carbamate (C₁₆H₁₈N₂O₂) features a carbamate functional group (-NHCOO-) bridging a benzyl moiety and a 1-cyanocycloheptyl substituent. The cycloheptane ring introduces conformational flexibility, while the cyano group (-CN) enhances electrophilicity, making the compound reactive toward nucleophilic agents. Key molecular properties include:

The compound’s stability under acidic conditions is anticipated to align with benzyl carbamates, which resist hydrolysis in mildly acidic media but cleave under hydrogenolysis or strong acids .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of Benzyl N-(1-cyanocycloheptyl)carbamate likely proceeds via a two-step protocol:

-

Formation of 1-Cyanocycloheptylamine: Cycloheptanone undergoes Strecker synthesis with cyanide and ammonium chloride, followed by hydrolysis to yield the primary amine.

-

Carbamate Formation: Reaction of 1-cyanocycloheptylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as pyridine or triethylamine (Scheme 1) .

Scheme 1:

Reaction Conditions and Yield Optimization

-

Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal due to their inertness and ability to dissolve both reactants .

-

Temperature: Reactions typically proceed at 0–25°C to minimize side reactions such as oligomerization .

-

Base: Triethylamine (TEA) is preferred over pyridine for higher yields (85–90%) in carbamate syntheses .

Chemical Reactivity and Functional Group Transformations

Nucleophilic Substitution at the Cyano Group

The electron-withdrawing cyano group activates the adjacent carbon for nucleophilic attack. For example, treatment with Grignard reagents (e.g., RMgX) may yield substituted cycloheptylamines:

This reactivity is analogous to nitrile transformations observed in aromatic systems .

Deprotection Strategies

The benzyl carbamate group is cleavable via:

-

Hydrogenolysis: Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding 1-cyanocycloheptylamine and toluene .

-

Acidic Hydrolysis: Concentrated HCl (6M) at reflux cleaves the carbamate, though the cyano group may hydrolyze to an amide under prolonged conditions .

Applications in Pharmaceutical and Peptide Chemistry

Amino Protection in Peptide Synthesis

Benzyl carbamates are widely used to protect amines during solid-phase peptide synthesis (SPPS). The steric bulk of the cycloheptyl group in Benzyl N-(1-cyanocycloheptyl)carbamate could mitigate premature deprotection or racemization, particularly in complex peptide sequences .

Prodrug Design

Carbamates serve as hydrolyzable linkers in prodrugs. For instance, attaching anticancer agents (e.g., 5-fluorouracil) to the cycloheptylamine moiety via this carbamate could enhance solubility and controlled release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume